molecular formula C9H8ClN3O B14038479 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14038479
M. Wt: 209.63 g/mol
InChI Key: VROZMOZSNFUILE-UHFFFAOYSA-N
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Description

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a pyrazolone ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the cyclization of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting its activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom in the meta position of the phenyl ring can affect the compound’s electronic properties and its interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

5-amino-2-(3-chlorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7(4-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROZMOZSNFUILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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